4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid, or 4-CBE, is an organic compound with a variety of scientific applications. It is a white crystalline solid with a molecular weight of 287.6 g/mol and a melting point of 172-174°C. 4-CBE is used in the synthesis of various pharmaceuticals, as a reagent in organic synthesis, and as an intermediate in the production of other chemicals. In
Mechanism of Action
The mechanism of action of 4-CBE is not fully understood. However, it is believed that 4-CBE acts as a catalyst in the reaction of 4-chlorobenzyl chloride and 3-ethoxybenzoic acid, and that it is involved in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CBE are not well understood. However, 4-CBE has been shown to have anti-inflammatory and antifungal activity in animal models. In addition, 4-CBE has been shown to have antimalarial activity in vitro and in vivo.
Advantages and Limitations for Lab Experiments
The use of 4-CBE in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive. In addition, it can be used as a reagent in organic synthesis, and as an intermediate in the production of other chemicals. However, there are some limitations to using 4-CBE in laboratory experiments. It is a volatile compound, and it can be difficult to handle and store. In addition, it can be toxic if inhaled or ingested.
Future Directions
There are a number of potential future directions for research on 4-CBE. Further studies could be conducted to investigate the mechanism of action of 4-CBE and its biochemical and physiological effects. In addition, further studies could be conducted to investigate the potential applications of 4-CBE in the synthesis of pharmaceuticals and other chemicals. Finally, further studies could be conducted to investigate the potential advantages and limitations of using 4-CBE in laboratory experiments.
Synthesis Methods
4-CBE is synthesized from the reaction of 4-chlorobenzyl chloride and 3-ethoxybenzoic acid. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide or dimethyl sulfoxide. The reaction yields 4-CBE as a white crystalline solid.
Scientific Research Applications
4-CBE has a variety of scientific applications. It has been used as a reagent in organic synthesis, and it is also used as an intermediate in the production of other chemicals. In addition, 4-CBE has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antifungal agents, and antimalarial agents.
properties
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-3-ethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-2-20-15-9-12(16(18)19)5-8-14(15)21-10-11-3-6-13(17)7-4-11/h3-9H,2,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEHWAGBEXMWEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.